REACTION_CXSMILES
|
[N:1]1[N:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12]O)[N:3]=[CH:4][CH:5]=1.P(Br)(Br)[Br:15].C([O-])(O)=O.[Na+]>C1COCC1>[Br:15][CH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[N:2]1[N:3]=[CH:4][CH:5]=[N:1]1 |f:2.3|
|
Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
N=1N(N=CC1)C1=C(C=CC=C1)CO
|
Name
|
|
Quantity
|
0.024 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash-column chromatography over silicagel (eluent: gradient 10%-100% ethyl acetate/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=CC=C1)N1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |